molecular formula C20H54Si6Zn B14452242 Zinc bis[tris(trimethylsilyl)methanide] CAS No. 74357-48-5

Zinc bis[tris(trimethylsilyl)methanide]

Cat. No.: B14452242
CAS No.: 74357-48-5
M. Wt: 528.5 g/mol
InChI Key: BDGRRZWMPVJXMP-UHFFFAOYSA-N
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Description

Zinc bis[tris(trimethylsilyl)methanide] is a highly sterically encumbered organometallic compound featuring a zinc center coordinated to two tris(trimethylsilyl)methanide ligands (C(SiMe₃)₃⁻). This ligand system is renowned for its exceptional bulk, which stabilizes low-coordinate metal centers and mitigates aggregation or undesired reactivity. The compound is of interest in catalysis and materials science due to zinc’s Lewis acidity and the ligand’s capacity to modulate electronic and steric environments.

Properties

CAS No.

74357-48-5

Molecular Formula

C20H54Si6Zn

Molecular Weight

528.5 g/mol

IUPAC Name

zinc;bis(trimethylsilyl)methyl-trimethylsilane

InChI

InChI=1S/2C10H27Si3.Zn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2

InChI Key

BDGRRZWMPVJXMP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc bis[tris(trimethylsilyl)methanide] typically involves a salt metathesis reaction. One common method is the reaction of anhydrous zinc chloride with an alkali metal tris(trimethylsilyl)methanide. The general reaction is as follows:

ZnCl2+2Na[C(SiMe\text{ZnCl}_2 + 2 \text{Na}[C(SiMe ZnCl2​+2Na[C(SiMe

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

The tris(trimethylsilyl)methanide ligand (C(SiMe₃)₃⁻) differs from the bis(trimethylsilyl)amido ligand (N(SiMe₃)₂⁻) in both electronic and steric profiles. Methanide ligands are stronger σ-donors and more sterically demanding, often enforcing lower coordination numbers. For example:

Compound Metal Ion Radius (Å) Coordination Number Geometry Key Properties
Zinc bis[tris(trimethylsilyl)methanide] ~0.74 (Zn²⁺) 2–3 Linear/Tetrahedral High thermal stability, Lewis acidic
Bis[bis(trimethylsilyl)amido]manganese(II) 0.83 (Mn²⁺) 2 Linear Paramagnetic, air-sensitive
Tris(N,N-bis(trimethylsilyl)amide)yttrium(III) 1.04 (Y³⁺) 3 Trigonal planar Used in rare-earth catalysis

Key Observations :

  • Zinc’s smaller ionic radius (vs. Y³⁺ or Mn²⁺) allows it to adopt geometries that minimize steric clashes with bulky ligands.
  • Methanide ligands impose greater steric bulk than amido ligands, as seen in the lower coordination numbers of zinc complexes compared to tris(amido) lanthanides (e.g., Y, La, Er) .

Reactivity and Stability

  • Air Sensitivity : Zinc bis[tris(trimethylsilyl)methanide] is expected to exhibit greater stability under inert atmospheres than alkaline earth analogs like bis(bis(trimethylsilyl)amido)strontium, which forms tetrahydrofuran adducts to enhance stability .
  • Catalytic Activity : Unlike tris(amido)lanthanum(III) complexes (e.g., 175923-07-6), which are employed in polymerization catalysis, zinc methanide derivatives may favor smaller substrates due to steric constraints .

Ligand Packing and Metal Geometry

Evidence from tris[bis(trimethylsilyl)amido]uranium studies highlights that ligand symmetry and metal size dictate geometry. For instance, larger metals (e.g., uranium) force ligands into D₃h-symmetric "pockets," while smaller metals (e.g., zinc) may adopt distorted geometries to accommodate ligand bulk . This principle likely extends to zinc methanide complexes, where ligand packing forces could favor tetrahedral over planar configurations.

Research Findings and Gaps

  • Synthesis Challenges : Zinc methanide synthesis requires stringent anhydrous conditions, akin to strontium amido complexes (e.g., 133766-06-0) .
  • Spectroscopic Data: Limited NMR or XRD data exist for zinc methanide complexes, unlike well-characterized amido derivatives (e.g., Mn, Y).
  • Theoretical Insights: Computational studies suggest that the C(SiMe₃)₃⁻ ligand’s steric profile reduces Zn–Zn interactions, preventing dimerization—a phenomenon observed in less-bulky zinc organometallics.

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